molecular formula C13H17BrN2O3S B8130600 Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide

Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide

Cat. No.: B8130600
M. Wt: 361.26 g/mol
InChI Key: IJELFNNWCRFBDR-UHFFFAOYSA-N
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Description

Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide is a complex organic compound characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide typically involves multi-step organic reactions. One common route includes:

    Amidation: The formation of the amide bond, which can be achieved by reacting the brominated phenyl compound with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amide group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Ethanesulfonic acid [3-chloro-5-(pyrrolidine-1-carbonyl)-phenyl]-amide
  • Ethanesulfonic acid [3-fluoro-5-(pyrrolidine-1-carbonyl)-phenyl]-amide
  • Ethanesulfonic acid [3-iodo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide

Comparison: Compared to its analogs, ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

N-[3-bromo-5-(pyrrolidine-1-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3S/c1-2-20(18,19)15-12-8-10(7-11(14)9-12)13(17)16-5-3-4-6-16/h7-9,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJELFNNWCRFBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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